molecular formula C22H23N3O2S2 B295196 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B295196
M. Wt: 425.6 g/mol
InChI Key: XMBPYZLCBIKSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in the cell cycle, leading to the inhibition of cancer cell growth. Additionally, it has been proposed that this compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines. Additionally, this compound has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as an anti-cancer agent. This compound has shown promising results in inhibiting the growth of cancer cells and inducing cell death in various cancer cell lines. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one. One of the most significant directions is the development of new and more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, research is needed to determine the potential toxicity of this compound and its safety for use in humans.

Synthesis Methods

The synthesis of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one has been achieved using different methods. One of the most common methods involves the reaction of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethylthioacetic acid with 6-ethylthieno[2,3-d]pyrimidine-4(3H)-one in the presence of an allylating agent. The reaction is carried out under suitable conditions to yield the desired product in good yields.

Scientific Research Applications

3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one has shown potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential use as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce cell death in various cancer cell lines.

properties

Molecular Formula

C22H23N3O2S2

Molecular Weight

425.6 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-ethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H23N3O2S2/c1-3-10-25-21(27)18-12-17(4-2)29-20(18)23-22(25)28-14-19(26)24-11-9-15-7-5-6-8-16(15)13-24/h3,5-8,12H,1,4,9-11,13-14H2,2H3

InChI Key

XMBPYZLCBIKSFW-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N3CCC4=CC=CC=C4C3

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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